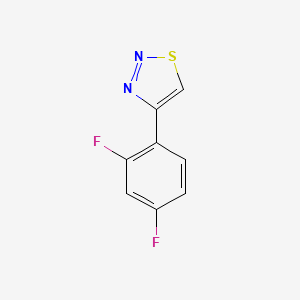
4-(2,4-Difluorophenyl)-1,2,3-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2,4-Difluorophenyl)-1,2,3-thiadiazole” likely belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms .
Synthesis Analysis
While the specific synthesis process for “4-(2,4-Difluorophenyl)-1,2,3-thiadiazole” is not available, similar compounds are often synthesized through condensation reactions . For instance, 2,4-difluorophenyl isocyanate, a related compound, has been used in the synthesis of N,N-disubstituted S,N’-diarylisothioureas .Molecular Structure Analysis
The molecular structure of derivatives of similar compounds has been elucidated through single crystal X-ray diffraction studies. These studies reveal detailed geometrical parameters and crystal packing influenced by hydrogen bonding and other non-covalent interactions.Chemical Reactions Analysis
Chemical reactions involving similar compounds include cyclisation reactions, where the structure of the resulting compounds depends significantly on the substrate used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4-(2,4-Difluorophenyl)-1,2,3-thiadiazole” would depend on its specific structure. For instance, 2,4-Difluorophenyl isocyanate, a related compound, is a liquid at room temperature with a boiling point of 42 °C/6 mmHg and a density of 1.309 g/mL at 25 °C .科学的研究の応用
Corrosion Inhibition
One of the notable applications of 1,3,4-thiadiazole derivatives, which include compounds structurally related to 4-(2,4-Difluorophenyl)-1,2,3-thiadiazole, is in corrosion inhibition. These compounds have been studied for their effectiveness in protecting metals against corrosion, especially in acidic environments. Research by Bentiss et al. (2007) on new 2,5-disubstituted 1,3,4-thiadiazoles, which share a core structure with the compound , highlighted their potential as corrosion inhibitors for mild steel in acidic solutions. The study also investigated the relationship between their molecular structure and inhibition efficiency, utilizing techniques like AC impedance and Density Functional Theory (DFT) modeling (Bentiss et al., 2007).
Organic Semiconductors
In the field of organic electronics, 1,2,3-thiadiazole derivatives have been incorporated into semiconducting polymers for various applications. A study by Chen et al. (2016) implemented isomers of thiadiazole, such as benzo[d][1,2,3]thiadiazole, in the construction of semiconducting polymers. These materials exhibited significant potential in optoelectronic applications like solar cells and field-effect transistors, indicating the versatility of thiadiazole derivatives in advanced material science (Chen et al., 2016).
Antimicrobial Agents
Thiadiazole compounds have also been explored for their antimicrobial properties. Research by Zhang et al. (2010) focused on synthesizing and testing various thiadiazole derivatives, including 1,3,4-thiadiazoles, for their antibacterial activities against common bacterial strains. The study provides insights into the potential use of these compounds in developing new antimicrobial agents (Zhang et al., 2010).
Material Science Applications
1,3,4-Thiadiazoles have found applications in material science, including in corrosion inhibitors, photoconductivity, and liquid crystals. A review by Matysiak (2015) details the synthesis methods and diverse biological activities of 1,3,4-thiadiazole compounds, along with their applications in material science. This highlights the broad utility of thiadiazole derivatives in various technological and scientific fields (Matysiak, 2015).
作用機序
Target of Action
Similar compounds such as efinaconazole target fungal lanosterol 14α-demethylase , a crucial enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .
Mode of Action
Efinaconazole, a related compound, inhibits fungal lanosterol 14α-demethylase . This inhibition prevents the synthesis of ergosterol, disrupting the integrity and growth of the fungal cell membranes .
Biochemical Pathways
The inhibition of lanosterol 14α-demethylase by similar compounds leads to a disruption in the biosynthesis of ergosterol . Ergosterol is essential for maintaining the fluidity and integrity of fungal cell membranes. Its depletion can lead to abnormal fungal cell growth and function .
Safety and Hazards
The safety and hazards of a compound like “4-(2,4-Difluorophenyl)-1,2,3-thiadiazole” would depend on its specific structure and properties. For instance, 2,4-Difluorophenyl isocyanate, a related compound, is classified as acutely toxic and can cause skin and eye irritation, and respiratory irritation .
特性
IUPAC Name |
4-(2,4-difluorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2S/c9-5-1-2-6(7(10)3-5)8-4-13-12-11-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSDYYCQXOZJLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

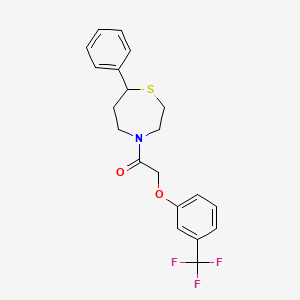
![Ethyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2819181.png)
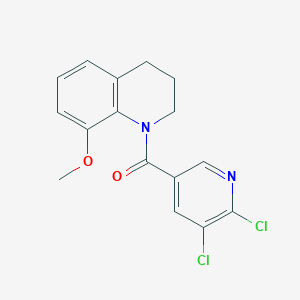
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2819185.png)
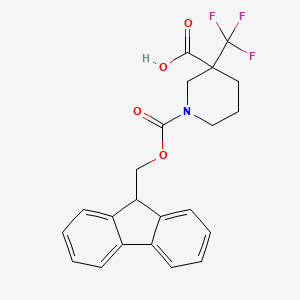
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one](/img/structure/B2819188.png)
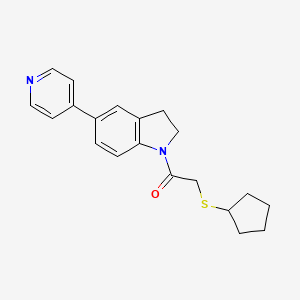
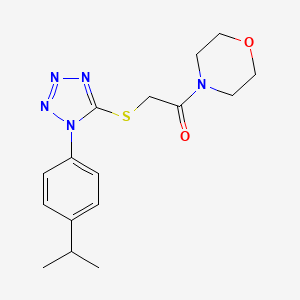
![4-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2819194.png)
![Isopropyl 3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B2819195.png)
![4-[Acetamido(carboxy)methyl]benzoic acid](/img/structure/B2819197.png)
![Propanedinitrile, 2-[(methylamino)(methylthio)methylene]-](/img/structure/B2819198.png)
![6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran]](/img/structure/B2819200.png)
![4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2819202.png)